6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 892479-03-7
Cat. No.: VC4709170
Molecular Formula: C17H12N6O3
Molecular Weight: 348.322
* For research use only. Not for human or veterinary use.
![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 892479-03-7](/images/structure/VC4709170.png)
Specification
CAS No. | 892479-03-7 |
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Molecular Formula | C17H12N6O3 |
Molecular Weight | 348.322 |
IUPAC Name | 6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2 |
Standard InChI Key | ZPSRHBWFPIWOOT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolopyrimidine class, featuring:
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Triazolo[4,5-d]pyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) .
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Substituents:
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Phenyl group at position 3 (C3), contributing hydrophobic interactions.
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4-Nitrobenzyl group at position 6 (N6), introducing electron-withdrawing effects and steric bulk.
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Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular formula | C₁₇H₁₂N₆O₃ | |
Molecular weight | 348.32 g/mol | |
CAS Registry Number | 892479-47-9 | |
IUPAC Name | 6-[(4-Nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)N+[O-])N=N2 |
Crystallographic and Stereochemical Insights
X-ray diffraction studies of analogous triazolopyrimidines reveal:
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Planarity: The triazole-pyrimidine fused system is nearly planar, with maximum atomic displacements ≤0.021 Å .
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Dihedral angles: Phenyl and nitrobenzyl groups form angles of 41.17°–87.74° with the core, influencing molecular packing .
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Intermolecular interactions:
Synthetic Methodologies
Cyclocondensation Reactions
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Precursor assembly: 4-Amino-5-mercapto-1,2,4-triazoles react with α-bromoketones (e.g., phenacyl bromides) under basic conditions to form the triazolopyrimidine core .
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Example:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Triazole ring formation: Azides and alkynes react via Cu(I)-catalyzed [3+2] cycloaddition, enabling regioselective triazole synthesis.
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Post-functionalization: Alkylation or arylation at N3 and N6 positions introduces phenyl and nitrobenzyl groups.
Functionalization at N3 and N6
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N3 substitution: Phenyl groups are introduced via nucleophilic aromatic substitution or Ullmann coupling .
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N6 alkylation: 4-Nitrobenzyl bromide reacts with the pyrimidine nitrogen under basic conditions (e.g., K₂CO₃, DMF).
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Impact on Yield |
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Temperature | 80–100°C | Maximizes cyclization efficiency |
Solvent | DMF or ethanol | Enhances solubility of intermediates |
Catalyst | Piperidine or triethylamine | Accelerates condensation rates |
Reaction time | 4–6 hours | Balances completion vs. side reactions |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
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ESI-MS: [M+H]⁺ peak at m/z 349.32, consistent with molecular formula C₁₇H₁₂N₆O₃.
Research Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing pathways during triazole formation necessitate precise catalyst control.
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Purification: Nitro groups complicate chromatographic separation due to strong adsorption.
Biological Evaluation Gaps
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Target-specific assays: No published data exist on this compound’s activity against urease, α-glucosidase, or cancer targets.
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ADMET profiling: Solubility, permeability, and metabolic stability remain uncharacterized .
Computational Modeling Opportunities
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